6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H5ClF3NO3 and a molecular weight of 291.61 g/mol This compound is known for its unique structural features, including a chloro group at the 6th position, a hydroxy group at the 4th position, and a trifluoromethyl group at the 7th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-4-hydroxyquinoline with trifluoromethylating agents can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Lacks the chloro group at the 6th position.
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: An ethyl ester derivative with similar structural features.
Uniqueness
6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H5ClF3NO3 |
---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
6-chloro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
WWLXZTHLTGRZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)C(F)(F)F)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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